Fluorescent NIR 885

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

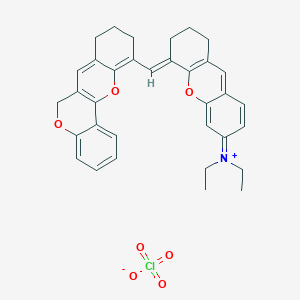

IUPAC Name |

diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34NO3.ClHO4/c1-3-35(4-2)28-16-15-22-17-23-9-7-10-24(32(23)37-31(22)20-28)18-25-11-8-12-26-19-27-21-36-30-14-6-5-13-29(30)34(27)38-33(25)26;2-1(3,4)5/h5-6,13-20H,3-4,7-12,21H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b24-18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRALSKYYWDESZ-NDUABGMUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7OC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583386 | |

| Record name | (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177194-56-8 | |

| Record name | (5E)-5-[(9,10-Dihydro-6H,8H-[1]benzopyrano[4,3-b][1]benzopyran-11-yl)methylidene]-N,N-diethyl-5,6,7,8-tetrahydro-3H-xanthen-3-iminium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluorescent NIR 885: A Technical Guide for Researchers

An In-depth Examination of a Long-Wavelength Cyanine (B1664457) Dye for Near-Infrared Imaging

Introduction

Fluorescent NIR 885 is a cyanine-based dye that operates in the near-infrared (NIR) spectrum, offering potential applications in various research fields, particularly in drug development and in vivo imaging.[1] As a member of the cyanine dye family, it possesses the characteristic polymethine chain linking two nitrogen-containing heterocyclic rings, a structure conducive to strong absorption and fluorescence in the longer wavelength regions of the electromagnetic spectrum. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical identity and photophysical characteristics, alongside a generalized experimental protocol for its potential application in preclinical imaging studies.

The primary advantage of utilizing dyes in the NIR window (typically 700-1700 nm) for biological imaging lies in the reduced scattering and absorption of light by endogenous biological components such as hemoglobin and water. This leads to deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum, making NIR dyes particularly valuable for non-invasive in vivo studies.[2][3]

Core Properties and Chemical Identity

This compound is identified by the Chemical Abstracts Service (CAS) number 177194-56-8 .[1] Its chemical formula is C34H34ClNO7, with a corresponding molecular weight of 604.09 g/mol .[1] The dye is structurally classified as a cyanine, a class of synthetic dyes known for their vibrant colors and strong fluorescence.

| Property | Value | Reference |

| CAS Number | 177194-56-8 | [1] |

| Chemical Formula | C34H34ClNO7 | [1] |

| Molecular Weight | 604.09 g/mol | [1] |

| Class | Cyanine Dye | [1] |

Photophysical Characteristics

The defining features of a fluorescent dye are its absorption and emission spectra. This compound exhibits an excitation maximum at approximately 810 nm and an emission maximum at 885 nm . This positions its fluorescence peak firmly within the NIR-I window, making it suitable for applications requiring deep tissue imaging.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 810 nm | |

| Emission Wavelength (λem) | 885 nm | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Quantum Yield (Φ) | Data not available |

Potential Applications and Historical Context

This compound is cited in patent literature as a "photoprotective agent," specifically mentioned as compound 1-35 in patent WO2014006589A2.[1] While this suggests a potential application in cosmetics or materials science, its strong NIR fluorescence also points towards its utility in biomedical research, particularly for in vivo imaging. Dyes with similar spectral properties are commonly employed for preclinical studies in small animals to visualize biological processes, track drug delivery, and monitor disease progression.[4]

Experimental Protocols: A Generalized Approach for In Vivo Imaging

While a specific, validated protocol for this compound is not available in published literature, the following generalized protocol for in vivo imaging with a cyanine dye in a similar spectral range can be adapted. It is imperative that researchers optimize these protocols for their specific experimental setup, animal model, and imaging system.

Preparation of the Dye Conjugate

For targeted imaging, this compound would typically be conjugated to a targeting moiety, such as an antibody, peptide, or small molecule. This process generally involves a reactive form of the dye (e.g., NHS ester for targeting primary amines or a maleimide (B117702) for targeting thiols).

Caption: Workflow for conjugating this compound to a targeting molecule.

Animal Handling and Injection

-

All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

The fluorescent conjugate is typically dissolved in a biocompatible vehicle, such as sterile phosphate-buffered saline (PBS).

-

The solution is administered to the animal, commonly via intravenous (tail vein) injection. The optimal dose and concentration must be determined empirically.

In Vivo Fluorescence Imaging

-

The animal is anesthetized and placed in a small animal in vivo imaging system equipped for NIR fluorescence detection.

-

The imaging system should be configured with an excitation light source appropriate for 810 nm and an emission filter that captures light around 885 nm.

-

Whole-body images are acquired at various time points post-injection to monitor the biodistribution and target accumulation of the fluorescent conjugate.

Caption: Generalized workflow for in vivo fluorescence imaging.

Data Analysis

-

Image analysis software is used to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs.

-

The signal-to-background ratio is calculated to assess the effectiveness of targeting.

-

For more detailed analysis, ex vivo imaging of dissected organs can be performed to confirm the biodistribution of the fluorescent probe.

Conclusion

This compound is a cyanine dye with emission in the near-infrared spectrum, making it a candidate for in vivo imaging applications. While key quantitative data on its photophysical properties, such as molar extinction coefficient and quantum yield, are not yet widely published, its known spectral characteristics provide a foundation for its exploration in research settings. The generalized protocols provided here offer a starting point for researchers and drug development professionals interested in utilizing this or similar long-wavelength fluorescent probes. As with any novel research tool, thorough characterization and optimization are essential for obtaining reliable and reproducible results.

References

An In-Depth Technical Guide to the Synthesis of Fluorescent NIR 885 Cyanine Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to the fluorescent near-infrared (NIR) 885 cyanine (B1664457) dye. The information is curated for professionals in research and drug development who are interested in the application of advanced fluorescent probes.

Introduction to NIR 885 Cyanine Dye

Fluorescent NIR 885, a member of the heptamethine cyanine dye family, is a near-infrared absorbing compound with significant potential in various biomedical applications. Its chemical designation is 2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride, and it is identified by the CAS number 177194-56-8. This dye is also referenced as compound 1-35 in patent WO2014006589 A2. The core structure features two benzo[e]indole moieties linked by a heptamethine chain containing a chlorinated cyclohexene (B86901) ring, which is characteristic of many NIR dyes designed for enhanced stability and specific spectral properties.

Physicochemical and Spectroscopic Properties

| Property | Description | Typical Values for Similar Dyes |

| Molecular Formula | C₃₄H₃₄ClN₂⁺ | - |

| Molecular Weight | 534.1 g/mol (cation) | - |

| CAS Number | 177194-56-8 | - |

| Appearance | Dark colored solid | - |

| Solubility | Soluble in organic solvents like DMF, DMSO | - |

| Absorption Max (λmax) | Near-infrared region (~885 nm) | 750 - 900 nm |

| Emission Max (λem) | Near-infrared region | 800 - 950 nm |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | 150,000 - 250,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | The efficiency of the fluorescence process. | 0.1 - 0.3 in various solvents |

Synthesis of NIR 885 Cyanine Dye

The synthesis of heptamethine cyanine dyes like NIR 885 generally involves the condensation of two heterocyclic precursors with a polymethine bridge-forming reagent. Although the specific, detailed experimental protocol for NIR 885 from its originating patent is not publicly available, a general synthetic approach can be outlined based on established methods for analogous dyes.

General Synthetic Pathway

The synthesis typically proceeds through two main stages: the preparation of the quaternary heterocyclic base and the subsequent condensation to form the final dye.

Experimental Protocol (Generalized)

This protocol is a representative example for the synthesis of similar heptamethine cyanine dyes and should be adapted and optimized for the specific synthesis of NIR 885.

Materials:

-

1,1,2-Trimethyl-1H-benzo[e]indole

-

Methyl p-toluenesulfonate

-

Vilsmeier-Haack reagent precursor (e.g., N,N-dimethylformamide and phosphorus oxychloride) or a suitable chlorinated cyclohexene-based polymethine linker

-

Pyridine

-

Acetic anhydride

-

Diethyl ether

Procedure:

-

Synthesis of the Quaternized Heterocyclic Base:

-

Dissolve 1,1,2-trimethyl-1H-benzo[e]indole in a suitable solvent.

-

Add an equimolar amount of methyl p-toluenesulfonate.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture to room temperature and precipitate the product by adding diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

-

Condensation to Form NIR 885:

-

Suspend the quaternized benzo[e]indolium salt (2 equivalents) in a mixture of pyridine and acetic anhydride.

-

Add the polymethine bridge-forming reagent (1 equivalent) portion-wise while maintaining the reaction temperature.

-

Heat the reaction mixture at an elevated temperature for a specified duration, monitoring the reaction progress by UV-Vis-NIR spectroscopy for the appearance of the characteristic long-wavelength absorption peak.

-

After completion, cool the reaction mixture and precipitate the crude dye by adding a non-polar solvent.

-

-

Purification:

-

Collect the crude product by filtration.

-

Purify the dye using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Collect the fractions containing the pure dye and evaporate the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the purity by HPLC.

-

Record the absorption and emission spectra in a suitable solvent (e.g., ethanol or DMSO) to determine the λmax and ε, and to measure the quantum yield relative to a standard dye.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of NIR cyanine dyes.

Conclusion

The synthesis of this compound cyanine dye, while requiring multi-step procedures, follows established principles of cyanine dye chemistry. The key to a successful synthesis lies in the careful preparation of the heterocyclic precursors and the controlled condensation to form the final heptamethine structure. Proper purification and thorough characterization are essential to ensure the quality and performance of the dye for its intended applications in research and development. This guide provides a foundational understanding for professionals to embark on the synthesis and utilization of this and similar advanced NIR fluorescent probes.

Fluorescent NIR 885: A Technical Guide to its Presumed Mechanism of Action and Application in Biomedical Research

Disclaimer: Publicly available scientific literature and vendor specifications lack detailed information regarding a specific fluorescent dye designated "NIR 885." This guide, therefore, provides an in-depth overview of the core principles and mechanisms of action of near-infrared (NIR) cyanine (B1664457) dyes, a class to which "Fluorescent NIR 885" is stated to belong. The data, protocols, and pathways described herein are based on well-characterized and commonly used NIR cyanine dyes, such as Indocyanine Green (ICG) and IRDye 800CW, which serve as representative examples. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to Near-Infrared (NIR) Cyanine Dyes

Near-infrared (NIR) fluorescence imaging, operating within the "optical window" of biological tissues (approximately 700-900 nm), offers significant advantages for in vivo studies.[1] This spectral range minimizes photon absorption by endogenous molecules like hemoglobin and water, and reduces tissue autofluorescence, leading to deeper tissue penetration and higher signal-to-background ratios.[1] Cyanine dyes are a prominent class of organic fluorophores extensively used for NIR imaging due to their high molar extinction coefficients, relatively high quantum yields, and tunable photophysical properties.[2]

Structurally, cyanine dyes consist of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[2] The length of this chain is a key determinant of the dye's absorption and emission wavelengths. "this compound" is identified as a cyanine near-infrared-absorbing dye, suggesting it shares these fundamental characteristics.

Core Mechanism of Action: Photophysics and Biological Interaction

The mechanism of action of a fluorescent dye is rooted in its photophysical properties and its interactions with the biological environment.

Photophysical Principles

Upon absorbing a photon of light at its specific excitation wavelength, a cyanine dye molecule transitions to an excited electronic state. It then returns to its ground state through the emission of a photon at a longer wavelength (fluorescence). Key photophysical parameters that govern the performance of NIR cyanine dyes are summarized in the table below, with data for the representative dyes ICG and IRDye 800CW.

| Property | Indocyanine Green (ICG) | IRDye 800CW | Description |

| Absorption Max (λabs) | ~780 nm in plasma | ~774 nm in PBS | The wavelength at which the dye most efficiently absorbs light. |

| Emission Max (λem) | ~810 nm in plasma | ~789 nm in PBS | The wavelength at which the dye emits the most intense fluorescence. |

| Molar Extinction Coefficient (ε) | ~223,000 M-1cm-1 | ~240,000 M-1cm-1 in PBS | A measure of how strongly the dye absorbs light at a given wavelength. |

| Quantum Yield (Φ) | ~0.01-0.08 in aqueous media | ~0.05-0.12 in aqueous media | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Photostability | Moderate | High | The ability of the dye to resist photochemical degradation upon exposure to light. |

Note: These values can vary depending on the solvent, concentration, and binding to biological molecules.

Interaction with the Biological Milieu

In a biological system, the behavior of a cyanine dye is heavily influenced by its interactions with proteins and other macromolecules. For instance, ICG is known to bind non-covalently to plasma proteins, primarily albumin.[1] This binding can lead to:

-

Enhanced Fluorescence: The quantum yield of many cyanine dyes increases upon binding to proteins, as the rigid environment restricts non-radiative decay pathways.

-

Altered Pharmacokinetics: Protein binding influences the circulation time and biodistribution of the dye.

-

Spectral Shifts: The absorption and emission maxima can shift upon binding to macromolecules.

This interaction is a critical aspect of their mechanism of action in vivo, affecting their utility for applications such as angiography and tumor imaging.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results in NIR fluorescence imaging. Below are generalized, yet detailed, methodologies for in vitro and in vivo applications using NIR cyanine dyes.

In Vitro Cell Staining and Fluorescence Microscopy

This protocol outlines the steps for labeling cells with a NIR cyanine dye for microscopic analysis.

Materials:

-

NIR cyanine dye (e.g., IRDye 800CW NHS ester for covalent labeling)

-

Cells of interest cultured on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium

-

Fluorescence microscope equipped with appropriate NIR laser lines and filters

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

-

Dye Preparation: Prepare a stock solution of the NIR cyanine dye in anhydrous DMSO. Further dilute the stock solution in PBS or cell culture medium to the final working concentration (typically in the low micromolar range).

-

Cell Labeling:

-

For live-cell imaging, wash the cells once with warm PBS.

-

Incubate the cells with the dye-containing medium for a specified time (e.g., 15-30 minutes) at 37°C.

-

Wash the cells two to three times with warm PBS or culture medium to remove unbound dye.

-

-

Fixation (Optional): If endpoint analysis is desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Acquire images using a fluorescence microscope with the appropriate excitation and emission filter sets for the specific NIR dye.

In Vivo Small Animal Imaging

This protocol provides a general workflow for non-invasive NIR fluorescence imaging in a small animal model.

Materials:

-

NIR cyanine dye (e.g., ICG or IRDye 800CW)

-

Animal model (e.g., tumor-bearing mouse)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped with a NIR laser and a sensitive CCD camera

-

Sterile saline or PBS for dye dilution

Procedure:

-

Animal Preparation: Anesthetize the animal using a calibrated vaporizer system. Place the animal on the imaging stage, ensuring its temperature is maintained.

-

Dye Administration:

-

Reconstitute the lyophilized NIR dye in sterile water or saline.

-

Administer the dye to the animal, typically via intravenous (tail vein) injection. The dose will depend on the specific dye and application.

-

-

Image Acquisition:

-

Immediately after injection, begin acquiring a series of images at various time points to monitor the biodistribution and clearance of the dye.

-

Set the imaging parameters (exposure time, laser power, filter selection) to achieve optimal signal-to-noise ratio without saturating the detector.

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and background areas.

-

Quantify the fluorescence intensity within the ROIs to determine the signal-to-background ratio over time.

-

-

Post-Imaging: Allow the animal to recover from anesthesia in a warm, clean cage. For terminal studies, euthanasia and ex vivo organ imaging can be performed to confirm dye distribution.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of NIR cyanine dyes in research.

General Mechanism of NIR Fluorescence

Caption: A simplified diagram of the photophysical process of fluorescence.

In Vivo Imaging Experimental Workflow

Caption: A typical workflow for an in vivo near-infrared fluorescence imaging experiment.

Targeted Imaging of EGFR Signaling Pathway

Caption: A schematic illustrating the use of a NIR dye-antibody conjugate to target and visualize the EGFR pathway in cancer cells.

Visualization of Apoptosis via Caspase Activation

Caption: The mechanism of an activatable NIR probe for visualizing apoptosis through caspase-3 activity.

Conclusion

While specific details for "this compound" remain elusive, the principles governing the broader class of NIR cyanine dyes provide a robust framework for understanding its potential mechanism of action and applications. These dyes are powerful tools in biomedical research, enabling non-invasive, real-time visualization of biological processes deep within living organisms. By conjugating these fluorophores to targeting moieties or designing them to be activatable by specific enzymes, researchers can probe a wide array of signaling pathways and cellular events, contributing significantly to drug development and our understanding of disease. Further research and disclosure from manufacturers will be necessary to fully characterize the specific properties and optimal use of "this compound."

References

- 1. Near-Infrared Fluorescence Imaging of EGFR-Overexpressing Tumors in the Mouse Xenograft Model Using scFv-IRDye800CW and Cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal growth factor conjugated to near-infrared fluorescent quantum dots - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Excitation and emission spectra of Fluorescent NIR 885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent near-infrared (NIR) dye, Fluorescent NIR 885. It includes key spectral properties, detailed experimental protocols for its use in fluorescence spectroscopy and in vivo imaging, and a relevant signaling pathway where such a probe could be applied.

Core Concepts of this compound

This compound is a cyanine-based dye that absorbs and emits light in the near-infrared spectrum.[1] Dyes in this spectral region are particularly advantageous for biological imaging due to the minimal autofluorescence of tissues and deeper light penetration compared to the visible spectrum.[2] These characteristics make NIR dyes like this compound ideal for sensitive in vivo imaging applications.

Spectral Properties

The defining characteristics of a fluorescent dye are its excitation and emission spectra. For this compound, these are centered in the NIR-I window.

| Property | Value | Reference |

| Excitation Maximum (λex) | 810 nm | [1] |

| Emission Maximum (λem) | 885 nm | [1] |

| Dye Class | Cyanine (B1664457) | [1] |

| Quantum Yield (Φ) | Not specified in publicly available data. For many heptamethine cyanine dyes, quantum yields are moderate.[3] | |

| Molar Extinction Coefficient (ε) | Not specified in publicly available data. Cyanine dyes are known for their high molar absorptivities, often in the range of 150,000 to 300,000 M⁻¹cm⁻¹.[3] |

Experimental Protocols

Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the fluorescence emission spectrum of this compound.

Objective: To determine the fluorescence emission spectrum and peak emission wavelength of this compound in a given solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO, ethanol)

-

Spectrofluorometer with a detector sensitive to the NIR range (e.g., equipped with an InGaAs detector)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is soluble and stable. Cyanine dyes are often dissolved in organic solvents like DMSO or ethanol.[3]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect the solution from light to prevent photobleaching.

-

Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the excitation maximum (810 nm) to minimize inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp and detectors to warm up for the recommended time.

-

Set the excitation wavelength to 810 nm.

-

Set the emission scan range to, for example, 820 nm to 950 nm.

-

Set the excitation and emission slit widths. A starting point of 5 nm for both is common for NIR dyes.[4]

-

Adjust the detector voltage (for PMT detectors) to ensure the signal is within the linear range and does not saturate the detector.

-

-

Blank Measurement: Fill a quartz cuvette with the solvent alone and record a blank spectrum. This will be subtracted from the sample spectrum to remove solvent-related signals, such as Raman scattering.

-

Sample Measurement:

-

Rinse the cuvette with the working solution of this compound and then fill it.

-

Place the cuvette in the sample holder of the spectrofluorometer.

-

Acquire the emission spectrum.

-

-

Data Processing:

-

Subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum fluorescence intensity.

-

In Vivo Imaging of Tumor Xenografts

This protocol provides a general framework for using a NIR dye like this compound, conjugated to a targeting moiety (e.g., an antibody against EGFR), for in vivo imaging of tumors in a small animal model.

Objective: To visualize tumor localization in a mouse model using a targeted NIR fluorescent probe.

Materials:

-

This compound conjugated to a targeting antibody (e.g., anti-EGFR)

-

Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of EGFR-positive cancer cells)

-

In vivo imaging system equipped for NIR fluorescence detection

-

Anesthesia (e.g., isoflurane)

-

Sterile saline for injection

Procedure:

-

Probe Preparation: Reconstitute the lyophilized NIR dye-antibody conjugate in sterile saline to the desired concentration for injection.

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

If the mouse is not hairless, remove the fur from the area to be imaged to reduce light scattering.

-

-

Probe Administration: Inject the fluorescent probe intravenously (e.g., via the tail vein). The optimal dose will need to be determined empirically.

-

Imaging:

-

Place the anesthetized mouse in the imaging chamber. The chamber should be heated to maintain the animal's body temperature.

-

Set the imaging system parameters for the specific dye (Excitation: ~810 nm, Emission filter: ~880-900 nm).

-

Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.

-

-

Image Analysis:

-

Use the imaging system's software to analyze the fluorescence intensity in the tumor region compared to background tissues (e.g., muscle) to determine the signal-to-background ratio.

-

-

Ex Vivo Validation (Optional):

-

After the final in vivo imaging session, euthanize the mouse.

-

Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

-

Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the fluorescent probe.

-

Signaling Pathway and Experimental Workflow Visualization

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

NIR fluorescent probes are frequently used to visualize and quantify the expression of cell surface receptors on cancer cells. A common target is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancer and plays a key role in tumor growth and proliferation. A fluorescently labeled ligand or antibody that binds to EGFR can be used to image tumors expressing this receptor. The following diagram illustrates a simplified EGFR signaling cascade that is often studied using such targeted probes.

Caption: Simplified EGFR signaling cascade initiated by ligand binding.

Experimental Workflow for Targeted NIR Imaging

The following diagram outlines a typical workflow for a research project involving the use of a targeted NIR fluorescent probe for cancer cell imaging. This workflow covers the key stages from probe selection and preparation to in vivo imaging and data analysis.

Caption: Experimental workflow for targeted NIR fluorescence imaging.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical implications of near-infrared fluorescence imaging in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 4. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Near-Infrared: A Technical Guide to Quantum Yield and Photostability of Dyes Emitting Around 885 nm

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Quantum Yield and Photostability

Fluorescence Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in various applications.

Photostability refers to the ability of a fluorescent dye to resist photochemical degradation upon exposure to light. Poor photostability, or photobleaching, can lead to a decrease in fluorescence signal over time, limiting the duration of imaging experiments and affecting the quantitative analysis of data.

Quantitative Data for NIR Dyes Emitting Near 885 nm

Due to the limited availability of specific data for "Fluorescent NIR 885," this section presents data for comparable and widely used NIR dyes, Indocyanine Green (ICG) and IR-820, which also exhibit emission in the NIR-I and NIR-II regions. This information provides a valuable benchmark for researchers working with dyes in this spectral window.

Table 1: Fluorescence Quantum Yield of Selected NIR Dyes

| Dye | Solvent/Environment | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |

| Indocyanine Green (ICG) | Water | ~780 | ~820 | Low (~1-5%) | [1][2] |

| Indocyanine Green (ICG) | Ethanol | ~780 | ~820 | ~22% | [1] |

| Indocyanine Green (ICG) | DMSO | ~780 | ~820 | ~42% | [1] |

| IR-820 | Water | ~793 | ~829 | 0.313% | [3][4] |

| IR-820 | 10% Fetal Bovine Serum (FBS) | ~793 | ~858 | 2.521% | [3][4] |

Table 2: Photostability of Selected NIR Dyes

| Dye | Solvent/Environment | Irradiation Conditions | Observation | Reference |

| Indocyanine Green (ICG) | Water, Methanol (B129727), DMSO | CW laser excitation to the S1 band | Initial degradation yield (ΦD,0) of ~10⁻³ in water, ~10⁻⁵ in methanol and DMSO.[5] | [5] |

| Indocyanine Green (ICG) | Human Plasma | CW laser excitation to the S1 band | High photostability with an initial degradation yield (ΦD,0) of ~2 x 10⁻⁶.[5] | [5] |

| IR-820 | Aqueous Solution | Various temperature and light conditions | Degradation half-times approximately double those of ICG. | [6] |

| IR-820 | 10% Fetal Bovine Serum (FBS) | 793 nm laser irradiation (20 mW/cm²) for 60 min | No noticeable decrease in emission intensity.[3] | [3] |

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a well-characterized standard.[7][8][9][10]

Materials:

-

Spectrofluorometer with a corrected emission spectrum feature

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sample of interest (unknown quantum yield)

-

Standard dye with a known quantum yield in the NIR region (e.g., IR-26)[11]

-

Solvent (the same for both sample and standard if possible)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]

-

Measure the absorption spectra of all solutions using the UV-Vis spectrophotometer and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the entire emission spectrum is recorded.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the relative quantum yield (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)²

Where:

-

Φ_standard is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Assessment of Photostability

This protocol provides a general method for evaluating the photostability of a fluorescent dye in solution.[12][13][14][15]

Materials:

-

Light source with a defined spectral output (e.g., xenon lamp or laser)

-

Spectrofluorometer or a fluorescence microscope with a photometer

-

Quartz cuvette or microscope slide

-

Solution of the fluorescent dye of interest

-

Dark control sample (same solution kept in the dark)

Procedure:

-

Prepare a solution of the fluorescent dye in the desired solvent and place it in a quartz cuvette or on a microscope slide.

-

Measure the initial fluorescence intensity (F₀) of the sample before light exposure.

-

Expose the sample to the light source for a defined period. The intensity and wavelength of the light should be controlled and recorded.

-

Measure the fluorescence intensity (Fₜ) at different time intervals during the exposure.

-

Simultaneously, monitor the fluorescence intensity of the dark control to account for any changes not related to photobleaching.

-

Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of exposure time. The rate of decay of this curve is an indicator of the dye's photostability. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualization of Experimental Workflows

In Vivo Fluorescence Imaging Workflow

The following diagram illustrates a typical workflow for an in vivo fluorescence imaging experiment using a NIR dye. This process is fundamental in preclinical research for tracking cells, monitoring disease progression, and evaluating drug efficacy.

Relative Quantum Yield Measurement Workflow

This diagram outlines the key steps involved in determining the relative quantum yield of a fluorescent dye.

Conclusion

The selection of a fluorescent dye for any application, particularly in the demanding fields of biomedical research and drug development, requires a thorough understanding of its performance characteristics. While specific data for "this compound" remains elusive, the information presented for comparable cyanine (B1664457) dyes such as ICG and IR-820 provides a solid foundation for researchers. By following standardized protocols for measuring quantum yield and photostability, scientists can make informed decisions about the suitability of a particular NIR dye for their experimental needs, ultimately leading to more reliable and reproducible results.

References

- 1. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01894C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.nova.edu [scholars.nova.edu]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Determination of the Relative Quantum Yield of Rhodamine B | JASCO [jascoinc.com]

- 9. edinst.com [edinst.com]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm [thno.org]

- 12. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ikev.org [ikev.org]

- 15. biobostonconsulting.com [biobostonconsulting.com]

Technical Guide: Determination of Molar Extinction Coefficient for Near-Infrared (NIR) Fluorescent Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescent dyes are critical tools in biomedical research and drug development, offering advantages like deep tissue penetration and reduced autofluorescence for in vivo imaging.[1][2] A key photophysical parameter for any fluorescent dye is its molar extinction coefficient (ε), which quantifies how strongly the molecule absorbs light at a specific wavelength. An accurate determination of ε is fundamental for quantitative applications, including determining the concentration of dye-protein conjugates and assessing the brightness of fluorescent probes.[3][4]

This guide provides a comprehensive overview of the principles and a detailed experimental protocol for determining the molar extinction coefficient of NIR fluorescent dyes, with a focus on "Fluorescent NIR 885," a cyanine-based dye.[5] While specific quantitative data for this compound is not publicly available, this document outlines the methodology to obtain this critical parameter.

Core Concepts: The Beer-Lambert Law

The determination of the molar extinction coefficient is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[6] The law is expressed as:

A = εlc

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

l is the optical path length of the cuvette (typically 1 cm)

-

c is the molar concentration of the dye (in M)

By measuring the absorbance of a solution with a known concentration and path length, the molar extinction coefficient can be calculated.

Quantitative Data Summary

| Parameter | Symbol | Value | Units | Solvent/Buffer |

| Molar Extinction Coefficient | ε | [To be determined] | M⁻¹cm⁻¹ | [Specify solvent] |

| Maximum Absorption Wavelength | λmax | [To be determined] | nm | [Specify solvent] |

| Quantum Yield | Φ | [If measured] | - | [Specify solvent] |

| Excitation Wavelength | λex | [If measured] | nm | [Specify solvent] |

| Emission Wavelength | λem | [If measured] | nm | [Specify solvent] |

Detailed Experimental Protocol

This section outlines a detailed, step-by-step methodology for determining the molar extinction coefficient of a fluorescent NIR dye.

4.1. Materials and Equipment

-

High-purity NIR fluorescent dye (e.g., this compound)

-

Analytical balance

-

Spectrophotometer capable of measuring in the NIR range

-

Quartz cuvettes with a known path length (e.g., 1 cm)

-

High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer, ensuring the dye is fully soluble and stable)

-

Volumetric flasks and precision pipettes

4.2. Experimental Workflow Diagram

References

- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

- 4. Anti-quenching NIR-II molecular fluorophores for in vivo high-contrast imaging and pH sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

Commercial Sources and Technical Guide for Fluorescent NIR 885

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available fluorescent dyes emitting in the near-infrared (NIR) spectrum, specifically focusing on those with an emission maximum at or around 885 nm. This guide is intended for researchers, scientists, and drug development professionals utilizing NIR fluorescence for applications such as in vivo imaging, microscopy, and cell-based assays.

Introduction to NIR Fluorescence

Near-infrared (NIR) fluorescence imaging, typically utilizing the spectral window between 700 and 1700 nm, offers significant advantages for biological applications. Compared to imaging in the visible spectrum, NIR light experiences lower absorption and scattering by biological tissues, leading to deeper tissue penetration and reduced autofluorescence. This results in a higher signal-to-background ratio, enabling more sensitive and clearer visualization of biological structures and processes in vitro and in vivo.

Commercial Sources of Fluorescent Dyes with ~885 nm Emission

Currently, the primary commercially available fluorescent dye with a specific emission maximum at 885 nm is Fluorescent NIR 885 .

This compound

Table 1: Specifications of this compound

| Property | Value | Source |

| Supplier | MedChemExpress | [1] |

| CAS Number | 177194-56-8 | |

| Excitation Max (λex) | 810 nm | [1] |

| Emission Max (λem) | 885 nm | [1] |

| Molecular Weight | 604.09 g/mol | |

| Quantum Yield (Φ) | Not Provided | |

| Molar Extinction Coefficient (ε) | Not Provided |

Other Potential Commercial Dyes in the ~880-890 nm Range

Research indicates the existence of other cyanine (B1664457) derivatives with emissions in this spectral region. A study on barbiturate-cyanine dyes mentions a derivative designated BC885 , suggesting research and development in this specific NIR window.[2] However, at the time of this guide's compilation, the direct commercial availability and detailed specifications of BC885 and other similar dyes could not be confirmed. Researchers interested in this spectral range are encouraged to monitor scientific literature and supplier catalogs for new product releases.

Experimental Protocols

While specific, validated protocols for "this compound" are not widely published, general methodologies for using NIR fluorescent dyes in common applications can be adapted. The following sections provide detailed, representative protocols for in vivo imaging and cell staining.

In Vivo Small Animal Imaging

This protocol outlines a general procedure for non-invasive imaging of small animals using a NIR fluorescent probe.

Materials:

-

NIR fluorescent dye (e.g., this compound)

-

Anesthesia (e.g., isoflurane)

-

Small animal (e.g., mouse)

-

In vivo imaging system equipped with appropriate lasers and filters (e.g., excitation around 810 nm, emission filter centered around 885 nm)

-

Warming pad

Procedure:

-

Probe Preparation: Dissolve the NIR dye in a biocompatible solvent (e.g., DMSO) and then dilute to the desired concentration in sterile phosphate-buffered saline (PBS). The final concentration will need to be optimized for the specific application and animal model.

-

Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane. Place the anesthetized animal on the imaging platform, ensuring it is kept warm with a warming pad.

-

Probe Administration: Inject the prepared fluorescent probe into the animal via an appropriate route (e.g., intravenous tail vein injection). The volume and concentration of the injectate should be determined based on the animal's weight and the specific experimental goals.

-

Image Acquisition:

-

Place the animal inside the light-tight imaging chamber.

-

Select the appropriate excitation and emission filters for the specific NIR dye. For a dye with an 810 nm excitation and 885 nm emission, a 780-820 nm excitation filter and an 870-900 nm emission filter would be suitable.

-

Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.

-

-

Data Analysis: Analyze the acquired images to quantify the fluorescent signal in regions of interest.

Logical Workflow for In Vivo Imaging

Caption: A streamlined workflow for conducting in vivo NIR fluorescence imaging experiments.

Cellular Staining for Fluorescence Microscopy

This protocol provides a general method for staining cells with a NIR fluorescent dye for subsequent imaging by fluorescence microscopy.

Materials:

-

NIR fluorescent dye

-

Cells in culture (adherent or suspension)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

-

Mounting medium

-

Fluorescence microscope with appropriate NIR laser lines and emission filters

Procedure:

-

Cell Preparation:

-

For adherent cells, grow them on coverslips in a petri dish.

-

For suspension cells, they can be stained in tubes.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells with PBS.

-

Add the fixative and incubate for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (if necessary):

-

If staining intracellular components, incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Dilute the NIR dye to the desired concentration in PBS or an appropriate buffer. The optimal concentration needs to be determined empirically.

-

Incubate the cells with the dye solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslips with a suitable mounting medium onto microscope slides.

-

Image the stained cells using a fluorescence microscope equipped with a laser line near 810 nm for excitation and an emission filter that collects light around 885 nm.

-

Signaling Pathway for a Hypothetical NIR-Labeled Antibody

Caption: Internalization and detection of a NIR dye-labeled antibody targeting a cell surface receptor.

Data Presentation and Visualization

The ability to compare the photophysical properties of different fluorescent dyes is crucial for selecting the appropriate probe for a given experiment. While comprehensive data for dyes emitting at 885 nm is currently limited, Table 2 provides a template for comparing key parameters of NIR dyes.

Table 2: Comparison of NIR Fluorescent Dyes

| Dye Name | Supplier | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| This compound | MedChemExpress | 810 | 885 | Not Provided | Not Provided |

| Hypothetical Dye A | Supplier X | 820 | 890 | 0.15 | 200,000 |

| Hypothetical Dye B | Supplier Y | 805 | 880 | 0.20 | 250,000 |

Conclusion

The availability of commercial fluorescent dyes with emission maxima around 885 nm, such as this compound, opens up possibilities for extending the spectral range of NIR imaging and multiplexing experiments. However, the lack of publicly available, detailed photophysical data for these probes presents a challenge for researchers. It is anticipated that as the demand for fluorophores in this longer NIR window grows, more options with comprehensive characterization will become commercially available. The experimental protocols provided in this guide offer a starting point for the utilization of these novel probes in various biological research applications. Researchers are advised to optimize these protocols for their specific experimental conditions and to consult the manufacturer's instructions for any newly available dyes.

References

Fluorescent NIR 885: A Technical Guide for Advanced In-Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and application of Fluorescent NIR 885, a cyanine-based dye with utility in the near-infrared (NIR) spectrum. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are leveraging NIR fluorescence for in-vivo imaging and other advanced applications.

Introduction to this compound

This compound is a near-infrared absorbing cyanine (B1664457) dye.[1][2] Such dyes are of significant interest in biomedical research due to their emission in the NIR window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and reduced light scattering, allowing for deeper tissue penetration and higher signal-to-noise ratios in in-vivo imaging.[3]

Physicochemical and Spectroscopic Properties

While comprehensive, experimentally determined photophysical data for this compound is not extensively available in peer-reviewed literature, the following tables summarize the available information from suppliers and provide representative data from similar well-characterized NIR cyanine dyes.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177194-56-8 | [1][2] |

| Chemical Formula | C₃₄H₃₄ClNO₇ | [1] |

| Molecular Weight | 604.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Synonyms | 6-(Diethylamino)-4-(9,10-dihydro-6H,8H-5,12-dioxatetraphen-11-ylmethylene)xanthylium perchlorate | [1] |

Table 2: Spectroscopic Properties of this compound and Representative NIR Dyes

| Property | This compound | Representative NIR Dyes (e.g., Cy7, IRDye 800CW) | Source |

| Excitation Maximum (λex) | 810 nm | ~750 - 780 nm | [2] |

| Emission Maximum (λem) | 885 nm | ~780 - 810 nm | [1][2] |

| Molar Extinction Coefficient (ε) | Data not available | 150,000 - 250,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | Data not available | 0.1 - 0.3 | |

| Solubility | Data not available | Soluble in organic solvents (DMSO, DMF), limited in aqueous solutions |

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following safety and handling guidelines are based on information for similar fluorescent dyes and should be strictly followed.

Table 3: Safety and Handling Precautions

| Category | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For handling the solid form, a type N95 (US) or equivalent respirator is recommended to avoid inhalation of dust particles.[1] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. It is classified as a non-combustible solid.[1] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |

| First Aid (Skin) | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |

| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following protocols are adapted from established methods for other NIR cyanine dyes used in in-vivo and in-vitro imaging and should be optimized for your specific experimental setup.

In-Vivo Imaging in Small Animals (e.g., Mice)

This protocol provides a general workflow for systemic delivery and imaging of a NIR dye.

4.1.1 Materials

-

This compound

-

Vehicle for solubilization (e.g., DMSO, ethanol)

-

Saline or PBS for dilution

-

Anesthetic (e.g., isoflurane)

-

In-vivo imaging system equipped with appropriate excitation and emission filters

4.1.2 Procedure

-

Dye Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).

-

Vortex or sonicate to ensure complete dissolution.

-

For injection, dilute the stock solution in sterile saline or PBS to the desired final concentration. The final concentration of the organic solvent should be minimized (typically <5% of the total injection volume) to avoid toxicity.

-

-

Animal Preparation:

-

Anesthetize the animal using a calibrated vaporizer with isoflurane.

-

Place the animal on the imaging platform and maintain anesthesia throughout the imaging session.

-

-

Dye Administration:

-

Administer the diluted dye solution via an appropriate route (e.g., tail vein injection for systemic distribution). The volume and concentration will depend on the animal model and experimental goals and should be optimized.

-

-

Image Acquisition:

-

Acquire images at various time points post-injection to monitor the biodistribution and clearance of the dye.

-

Use an in-vivo imaging system with an excitation filter centered around 810 nm and an emission filter that captures wavelengths at or above 885 nm.

-

Optimize acquisition parameters such as exposure time and binning to achieve a good signal-to-noise ratio.

-

-

Post-Imaging Analysis:

-

At the end of the experiment, euthanize the animal and excise organs of interest for ex-vivo imaging to confirm the biodistribution of the dye.

-

In-Vitro Cellular Imaging

This protocol outlines a general procedure for labeling cells with a lipophilic cyanine dye.

4.2.1 Materials

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

4.2.2 Procedure

-

Cell Culture:

-

Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.

-

-

Dye Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

-

-

Cell Staining:

-

Remove the old medium from the cells and wash once with PBS.

-

Add the dye-containing medium to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C. Incubation time and dye concentration should be optimized to achieve sufficient staining with minimal cytotoxicity.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove unbound dye.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with an excitation source around 810 nm and an emission filter capturing wavelengths at or above 885 nm.

-

Visualizations

Logical Workflow for In-Vivo Imaging

Caption: A logical workflow for a typical in-vivo imaging experiment using a NIR dye.

Potential Cellular Uptake and Localization

Some cationic cyanine dyes are known to accumulate in mitochondria due to the mitochondrial membrane potential. While the specific localization of this compound has not been documented, a potential pathway can be visualized.

Caption: A potential pathway for cellular uptake and mitochondrial accumulation of a cationic NIR dye.

Conclusion

This compound offers potential for deep-tissue in-vivo imaging due to its emission in the near-infrared spectrum. While specific photophysical and biological data for this particular dye are limited, this guide provides a foundational understanding of its properties, safety considerations, and general experimental protocols based on the broader class of cyanine dyes. Researchers are encouraged to perform thorough characterization and optimization for their specific applications to ensure reliable and reproducible results.

References

The Researcher's Guide to In Vivo Imaging: Harnessing the Power of the Near-Infrared Window

A Technical Deep Dive for Scientists and Drug Development Professionals

In the intricate landscape of preclinical research and drug development, the ability to non-invasively visualize biological processes within a living organism is paramount. In vivo imaging provides a real-time window into disease progression, therapeutic efficacy, and pharmacokinetic profiles. Among the various imaging modalities, fluorescence imaging in the near-infrared (NIR) spectrum has emerged as a powerful tool, offering unparalleled penetration depth and signal-to-noise ratio. This technical guide delves into the core principles of NIR imaging, providing researchers with the foundational knowledge to design, execute, and interpret in vivo fluorescence studies.

The Near-Infrared Advantage: Peering Deeper into Biological Systems

The primary challenge in optical imaging of living tissue is the significant absorption and scattering of light by endogenous components such as hemoglobin, melanin, and water. The "optical window" in the NIR region, spanning from approximately 650 to 2500 nm, represents a spectral range where these effects are minimized, allowing for deeper tissue penetration.[1][2] This window is broadly categorized into three distinct regions: NIR-I, NIR-II, and the emerging NIR-III (or short-wave infrared, SWIR) window.[3][4][5]

Imaging in the longer wavelength NIR-II and NIR-III windows offers significant advantages over the traditional NIR-I window. The reduced photon scattering at these wavelengths leads to sharper images with higher spatial resolution.[4][5][6] Furthermore, tissue autofluorescence is substantially diminished in the NIR-II and NIR-III regions, resulting in a significantly improved signal-to-background ratio.[5][6][7] These enhancements enable the visualization of finer anatomical details and the detection of weaker fluorescent signals from deep-seated tissues.[6][7]

Quantitative Comparison of NIR Imaging Windows

To aid in the selection of the appropriate imaging strategy, the following table summarizes the key quantitative parameters of the different NIR windows.

| Parameter | NIR-I | NIR-II | NIR-III / SWIR |

| Wavelength Range | 650 - 950 nm[1] | 1000 - 1700 nm[7][8] | 1600 - 1870 nm[2] |

| Typical Penetration Depth | < 1 cm[9] | 5 - 20 mm[5][10] | > 10 mm |

| Spatial Resolution | Lower | High (µm scale)[6][7] | Potentially Higher |

| Signal-to-Background Ratio | Moderate | High[4][5] | Very High |

| Primary Absorbers | Hemoglobin | Water | Water |

| Primary Scatterer | Tissue components | Reduced scattering | Significantly reduced scattering |

| Typical Detectors | Silicon (Si)-based CCD | Indium Gallium Arsenide (InGaAs) | Indium Gallium Arsenide (InGaAs) |

Essential Tools: Fluorophores for In Vivo NIR Imaging

The selection of an appropriate fluorescent probe is critical for the success of any in vivo imaging experiment. A variety of NIR fluorophores have been developed, each with its own unique set of properties.

| Fluorophore Type | Examples | Key Advantages | Key Disadvantages |

| Organic Dyes | Indocyanine Green (ICG)[6], IRDye800CW[11] | Small size, good biocompatibility, FDA-approved options (ICG)[6] | Lower quantum yield and photostability compared to nanoparticles. |

| Quantum Dots (QDs) | CdSe/ZnS, CdTe/ZnS[12] | High quantum yield, photostability, tunable emission spectra.[13][14] | Potential for heavy metal toxicity, larger hydrodynamic size. |

| Single-Walled Carbon Nanotubes (SWCNTs) | Various functionalized SWCNTs | Photostable, emit in the NIR-II window.[15] | Can be complex to functionalize and purify, potential for long-term toxicity. |

| Rare-Earth Nanoparticles | NaYF4:Er, Yb | Bright emission in NIR-II, photostable. | Larger size, potential for long-term accumulation. |

Experimental Corner: Protocols for Success

The following sections provide a detailed, generalized methodology for conducting in vivo NIR fluorescence imaging experiments in a murine model.

Animal Preparation: Setting the Stage for Clear Imaging

-

Animal Model Selection: Athymic nude mice (nu/nu) are often preferred for fluorescence imaging to minimize light scattering and absorption by fur.[16] For haired mouse strains, the hair over the region of interest must be removed prior to imaging using electric clippers followed by a chemical depilatory agent.[17][18]

-

Dietary Considerations: For imaging in the lower end of the NIR-I spectrum, it is advisable to switch the animals to a low-chlorophyll (alfalfa-free) diet for at least two weeks prior to imaging to reduce autofluorescence from the gastrointestinal tract.[19]

-

Anesthesia: Anesthesia is crucial to immobilize the animal during image acquisition. Inhalation anesthesia with isoflurane (B1672236) (1.5-2.5% in oxygen) is commonly used and delivered via a nose cone within the imaging chamber.[17][18][20] The animal's vital signs should be monitored throughout the procedure.[21]

Probe Administration: Delivering the Messenger

The route of administration depends on the biological question and the properties of the fluorescent probe.

-

Intravenous (IV) Injection: For systemic delivery and imaging of vascular-related processes or targeting tumors, intravenous injection via the tail vein is the most common method.[22][23]

-

Warm the mouse's tail using a heat lamp or warm water to dilate the tail vein.

-

Load the sterile, well-dispersed nanoparticle or dye solution into an insulin (B600854) syringe (typically 27-30 gauge needle).[22]

-

Secure the mouse in a restraint device.

-

Clean the tail with 70% ethanol.

-

Carefully insert the needle into one of the lateral tail veins and slowly inject the solution (typically 100-200 µL).[22]

-

Imaging System Setup and Data Acquisition: Capturing the Signal

-

System Initialization: Turn on the imaging system and allow the CCD camera to cool to its operating temperature (e.g., -90°C) to minimize thermal noise.[19][24]

-

Animal Placement: Place the anesthetized mouse on the heated stage within the light-tight imaging chamber.[17][18] Ensure the animal is positioned to optimize signal detection from the region of interest.

-

Imaging Parameters:

-

Excitation Source: Select the appropriate laser or filtered light source with a wavelength that efficiently excites the chosen fluorophore.[25] For NIR-II imaging, an 808 nm laser is often used.[9]

-

Emission Filter: Choose a long-pass or band-pass filter that specifically allows the emitted fluorescence from the probe to reach the detector while blocking the excitation light and shorter wavelength autofluorescence.[25] For NIR-II imaging, a >1000 nm long-pass filter is typically used.

-

Exposure Time: The exposure time will depend on the brightness of the probe and the signal intensity. It is often determined empirically to achieve a good signal-to-noise ratio without saturating the detector.[26]

-

Binning: Binning combines adjacent pixels to increase sensitivity, which can be useful for detecting weak signals, but at the cost of spatial resolution.[26]

-

Field of View (FOV): Adjust the FOV to encompass the entire animal or zoom in on a specific region of interest.

-

-

Image Acquisition: Acquire a pre-injection (baseline) image of the animal to account for any background signal. Following probe administration, acquire images at various time points to monitor the biodistribution and target accumulation of the probe.[9][19]

Data Analysis: From Images to Insights

-

Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a background region to quantify the fluorescence intensity.[25]

-

Signal Quantification: The signal is often expressed as radiant efficiency or total photon flux.[19]

-

Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average signal intensity in the tumor ROI by the average signal intensity in a background ROI. A higher TBR indicates better target-specific accumulation of the probe.

Visualizing the Biology: Signaling Pathways and Workflows

To illustrate the application of these principles, the following diagrams, generated using the DOT language, depict a common signaling pathway investigated with NIR imaging and a typical experimental workflow.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[14][27] NIR-labeled antibodies or ligands targeting EGFR can be used to visualize tumor localization and monitor therapeutic response.[11]

This diagram outlines the logical progression of a typical in vivo NIR fluorescence imaging experiment, from initial animal preparation to the final interpretation of the biological significance of the imaging data.[17][18][19]

References

- 1. In vivo Optical Molecular Imaging of Vascular Endothelial Growth Factor for Monitoring Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]

- 3. Fluorescence imaging of vascular endothelial growth factor in tumors for mice embedded in a turbid medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. NIR-II Fluorescence /PA Imaging in vivo [bio-protocol.org]

- 10. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Epidermal growth factor conjugated to near-infrared fluorescent quantum dots - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Multifunctional in vivo vascular imaging using near-infrared II fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. medicine.osu.edu [medicine.osu.edu]

- 17. ltk.uzh.ch [ltk.uzh.ch]

- 18. youtube.com [youtube.com]

- 19. research.charlotte.edu [research.charlotte.edu]

- 20. Preparation of Mice for Long-Term Intravital Imaging of the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]

- 22. Quantification and Biodistribution of Iron Oxide Nanoparticles in the Primary Clearance Organs of Mice using T1 Contrast for Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 23. extranet.fredhutch.org [extranet.fredhutch.org]

- 24. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. med.unc.edu [med.unc.edu]

- 26. mdpi.com [mdpi.com]

- 27. Near infrared imaging of epidermal growth factor receptor positive xenografts in mice with domain I/II specific antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]

Fluorescent NIR 885: A Technical Guide to its Photoprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) radiation constitutes a significant portion of the solar spectrum that reaches the Earth's surface. While the damaging effects of ultraviolet (UV) radiation are well-established, the impact of NIR radiation on skin health is an area of growing research interest. Emerging evidence suggests that NIR can induce cellular responses, including the generation of reactive oxygen species (ROS), which contribute to photoaging and other photodamage. This has led to the exploration of photoprotective agents that specifically target the NIR region. Fluorescent NIR 885, a cyanine-based dye, has been identified as a potential candidate for such applications. This technical guide provides a comprehensive overview of the available information on this compound and outlines relevant experimental protocols and potential signaling pathways involved in its photoprotective action.

Core Compound: this compound

This compound is a near-infrared absorbing cyanine (B1664457) dye.[1] Its potential as a photoprotective agent is primarily mentioned in patent literature, specifically WO2014006589, which describes its use in cosmetic compositions.[1] Cyanine dyes are a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. Their extended π-conjugated systems are responsible for their strong absorption in the NIR spectrum.

Table 1: Properties of this compound

| Property | Value/Information | Source |

| Chemical Class | Cyanine Dye | [1] |

| CAS Number | 177194-56-8 | |

| Application | Photoprotective Agent | [1] |

| Mentioned in | Patent WO2014006589 | [1] |

Experimental Protocols for Assessing Photoprotective Efficacy

While specific protocols for this compound are not published, the following established methods can be adapted to evaluate its photoprotective capabilities.

In Vitro Sun Protection Factor (SPF) Determination

This protocol determines the effectiveness of a photoprotective agent in absorbing or blocking UV radiation.

Methodology:

-

Sample Preparation: Prepare a formulation containing this compound at a desired concentration in a suitable vehicle.

-

Substrate Application: Apply a standardized amount (e.g., 1.3 mg/cm²) of the formulation evenly onto a roughened polymethyl methacrylate (B99206) (PMMA) plate.[2]

-

Spectrophotometric Measurement: Measure the absorbance of the sample-coated plate in the UV range (290-400 nm) using a spectrophotometer equipped with an integrating sphere.[2]

-

SPF Calculation: The in vitro SPF is calculated from the absorbance values using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.[2]

Cellular Photoprotection Assay

This assay assesses the ability of the compound to protect human skin cells from UV-induced damage.

Methodology:

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) or dermal fibroblasts in appropriate cell culture conditions.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

UVB Irradiation: Expose the cells to a controlled dose of UVB radiation known to induce significant cell death in unprotected cells.

-

Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24-48 hours), determine cell viability using a standard method such as the MTT assay or neutral red uptake assay.[3]

-

Data Analysis: Compare the viability of cells treated with this compound to that of untreated, irradiated control cells to determine the percentage of photoprotection.

Reactive Oxygen Species (ROS) Production Assay

This protocol measures the capacity of the compound to mitigate the generation of ROS in cells upon exposure to radiation.

Methodology:

-

Cell Culture and Treatment: Culture human keratinocytes and treat them with this compound as described in the cellular photoprotection assay.

-

Fluorescent Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[4]

-

Irradiation: Expose the cells to UV or a combination of UV and NIR radiation.

-

Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.[4]

-

Analysis: Compare the ROS levels in cells treated with this compound to those in untreated, irradiated cells.

DNA Damage Assessment